

# "2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 2-Amino-4-fluoro-5-methoxybenzoic acid |
| Cat. No.:      | B112869                                |

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## Technical Guide: 2-Amino-4-fluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-4-fluoro-5-methoxybenzoic acid** (CAS No. 637347-90-1). Due to a notable lack of publicly available experimental data for this specific compound, this document presents a combination of computed properties and, for comparative context, experimental data from structurally similar analogs. The guide also outlines a general synthetic methodology for substituted aminobenzoic acids and discusses the broader significance of fluorinated benzoic acid derivatives in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, while transparently acknowledging the existing gaps in experimental data.

## Introduction

**2-Amino-4-fluoro-5-methoxybenzoic acid** is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, suggests its potential as a versatile building block in organic synthesis, particularly in

the development of novel pharmaceutical agents. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound to support its potential application in research and development.

## Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical and chemical properties for **2-Amino-4-fluoro-5-methoxybenzoic acid**. The data presented below is a combination of computed values from reliable sources and a clear indication where experimental data is currently unavailable.

## Properties of 2-Amino-4-fluoro-5-methoxybenzoic acid

The following table summarizes the available identifying and computed physicochemical properties for **2-Amino-4-fluoro-5-methoxybenzoic acid**.

| Property                     | Value  | Source     |
|------------------------------|--|------------|
| IUPAC Name                   | 2-amino-4-fluoro-5-methoxybenzoic acid         | PubChem[1] |
| CAS Number                   | 637347-90-1                                    | PubChem[1] |
| Molecular Formula            | C <sub>8</sub> H <sub>8</sub> FNO <sub>3</sub> | PubChem[1] |
| Molecular Weight             | 185.15 g/mol                                   | PubChem[1] |
| Exact Mass                   | 185.04882128 Da                                | PubChem[1] |
| XLogP3 (Computed)            | 1.4  | PubChem[1] |
| Hydrogen Bond Donor Count    | 2  | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4  | PubChem[1] |
| Rotatable Bond Count         | 2  | PubChem[1] |
| Melting Point                | Not Available                                  |            |
| Boiling Point                | Not Available                                  |            |
| Solubility                   | Not Available                                  |            |
| pKa                          | Not Available                                  |            |

Note: Experimental data for melting point, boiling point, solubility, and pKa for **2-Amino-4-fluoro-5-methoxybenzoic acid** are not readily available in the public domain as of the date of this publication.

## Experimental Data of Structural Analogs

To provide a frame of reference, the following table presents experimental data for structurally related aminobenzoic acid derivatives. It is crucial to note that this data is not for **2-Amino-4-fluoro-5-methoxybenzoic acid** and should be used for comparative purposes only.

| Compound Name                          | CAS Number   | Molecular Formula                              | Molecular Weight ( g/mol ) | Melting Point (°C) |
|--|--------------|--|----------------------------|--------------------|
| 2-Amino-4-methoxybenzoic acid          | 4294-95-5    | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>  | 167.16                     | 173.5              |
| 5-Amino-2-fluoro-4-methoxybenzoic acid | 1131314-68-5 | C <sub>8</sub> H <sub>8</sub> FNO <sub>3</sub> | 185.15                     | Not Available      |
| 2-Amino-5-fluoro-4-methoxybenzoic acid | 1363380-91-9 | C <sub>8</sub> H <sub>8</sub> FNO <sub>3</sub> | 185.15                     | Not Available      |

## Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of **2-Amino-4-fluoro-5-methoxybenzoic acid** are not detailed in readily accessible scientific literature. However, a general approach for the synthesis of substituted aminobenzoic acids can be extrapolated from established methods for analogous compounds.

## General Synthetic Approach for Substituted Aminobenzoic Acids

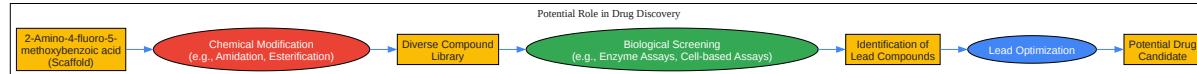
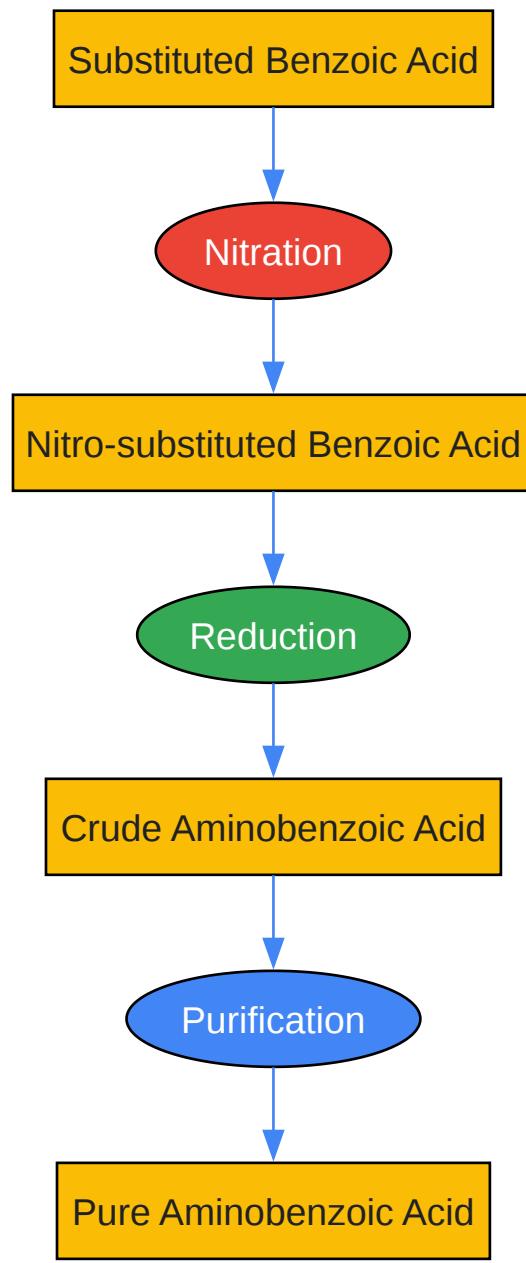
A common strategy for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid precursor. This multi-step process can be generalized as follows:

- Nitration of a Substituted Benzoic Acid: The starting material, a suitably substituted benzoic acid, is subjected to nitration to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

- Reduction of the Nitro Group: The nitro-substituted benzoic acid is then reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) being a common and effective method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be utilized.
- Purification: The final product, the substituted aminobenzoic acid, is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Disclaimer: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of **2-Amino-4-fluoro-5-methoxybenzoic acid**.

## General Synthesis Workflow for a Substituted Aminobenzoic Acid



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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112869#2-amino-4-fluoro-5-methoxybenzoic-acid-physical-and-chemical-properties\]](https://www.benchchem.com/product/b112869#2-amino-4-fluoro-5-methoxybenzoic-acid-physical-and-chemical-properties)

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